molecular formula C22H28N2O5S B2985187 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide CAS No. 922120-86-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide

Cat. No.: B2985187
CAS No.: 922120-86-3
M. Wt: 432.54
InChI Key: JPJBBCAYYUIYDP-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its complex structure features functional groups such as sulfonyl, amide, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide involves several key steps:

  • Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This intermediate is synthesized by the Pictet-Spengler reaction, which involves the cyclization of a suitable precursor with formaldehyde and an acidic catalyst.

  • Sulfonylation: : Introduction of the sulfonyl group is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.

  • Amidation: : The final step involves coupling the sulfonylated intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound could be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow synthesis could also be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methoxy groups to form quinones.

  • Reduction: : Reduction can occur at the amide bond or sulfonyl group using strong reducing agents.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or borane in tetrahydrofuran are common reducing agents.

  • Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

  • Oxidation: : Quinones and related oxidation products.

  • Reduction: : Reduced amide or sulfonyl derivatives.

  • Substitution: : N-substituted or S-substituted analogs.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis for the creation of more complex molecules.

  • Biology: : Potential use in enzyme inhibition studies due to its ability to interact with various biological targets.

  • Medicine: : Could be explored for its therapeutic potential in treating diseases due to its unique structural properties.

  • Industry: : Utilized in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound can exert its effects by binding to specific enzymes or receptors, inhibiting or modifying their activity. The methoxy groups might interact with hydrophobic pockets, while the sulfonyl and amide groups could form hydrogen bonds with target molecules, affecting cellular pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide

  • N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide

Uniqueness

Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide has a distinct three-dimensional conformation due to the dihydroisoquinoline ring, which may result in unique biological activities and chemical reactivity.

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Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBBCAYYUIYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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